molecular formula C7H10N4O2 B2446503 5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepine-7-carboxylic acid CAS No. 1909316-22-8

5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepine-7-carboxylic acid

Cat. No.: B2446503
CAS No.: 1909316-22-8
M. Wt: 182.183
InChI Key: BARXHIOTWFVOAL-UHFFFAOYSA-N
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Description

“5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepine-7-carboxylic acid” is a chemical compound with the CAS Number: 1909316-22-8 . It has a molecular weight of 182.18 . The IUPAC name for this compound is 6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-7-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10N4O2/c12-7(13)5-1-2-6-8-9-10-11(6)4-3-5/h5H,1-4H2,(H,12,13) . This indicates the molecular formula of the compound is C7H10N4O2 .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a density of 1.7±0.1 g/cm3 . The boiling point is 497.0±28.0 °C at 760 mmHg . It has a molar refractivity of 44.5±0.5 cm3 . The polar surface area is 81 Å2 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Syntheses of Related Compounds : Research demonstrates the synthesis of related chemical structures such as 7-phenyl-5H-thiazolo[5,4-e]pyrrolo[1,2-a][1,4]diazepin-10(9H)one and 7-phenyl-5H-thiazolo[5,4-e][1,2,3,4]tetrazolo[5,1-c]pyrrolo[1,2-a][1,4]diazepine, showcasing the versatility in creating fused tricyclic structures (Shafiee & Shekarchi, 2002).

  • Hydrogen-Bonded Aggregation : Research on closely related dibenzazepine carboxylic acids reveals insights into hydrogen-bonded aggregation in various dimensions, contributing to the understanding of molecular interactions in related compounds (Sanabria et al., 2014).

  • Hydroxylation Studies : Studies on hydroxylation of related azepine derivatives, such as 5H-3-oxo-2,3,6,7,8,9-hexahydroimidazo[1,2-a]azepines, provide insights into chemical reactions and structural modifications important for scientific research in this area (Campagna, Carotti & Casini, 1990).

Synthetic Approaches and Derivatives

  • Novel Synthesis Methods : There has been progress in the synthesis of related structures, such as 1,4,5,6-tetrahydropyrazolo[3,4-d]pyrido[3,2-b]azepine, illustrating the development of new synthetic methods for related chemical compounds (Albright & Du, 2000).

  • Synthesis of Derivatives : Research has been conducted on synthesizing novel tetrahydro-1-benzazepine-2-carboxylic acids and tetrahydro-1-benzazepines, showing the potential for creating diverse derivatives from similar molecular frameworks (Guerrero et al., 2020).

Structural Analysis and Properties

  • Structural Analysis of Related Compounds : Research into the structure of compounds like 5H-dibenzo(b,f)azepine-5-carboxylic acid derivatives has contributed to a deeper understanding of the molecular structure and properties of similar compounds (Bhatt & Patel, 2005).

  • Mechanistic Insights : Studies on the synthesis and reactions of related diazepine compounds provide valuable mechanistic insights, which are crucial for advancing scientific knowledge in this field (Reisinger & Wentrup, 1996).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2/c12-7(13)5-1-2-6-8-9-10-11(6)4-3-5/h5H,1-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARXHIOTWFVOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=NN2CCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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